molecular formula C7H11NO3 B14773019 (1S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

(1S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B14773019
M. Wt: 157.17 g/mol
InChI Key: FEWLBWFAAPVAFV-QIYZCZBYSA-N
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Description

(1S)-3-hydroxy-7-azabicyclo[221]heptane-1-carboxylic acid is a bicyclic compound that features a unique structure with a hydroxyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

(1S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl group, using reagents such as alkyl halides.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol or amine.

Scientific Research Applications

(1S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (1S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research and may vary based on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(1S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C7H11NO3/c9-5-3-7(6(10)11)2-1-4(5)8-7/h4-5,8-9H,1-3H2,(H,10,11)/t4?,5?,7-/m0/s1

InChI Key

FEWLBWFAAPVAFV-QIYZCZBYSA-N

Isomeric SMILES

C1C[C@]2(CC(C1N2)O)C(=O)O

Canonical SMILES

C1CC2(CC(C1N2)O)C(=O)O

Origin of Product

United States

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